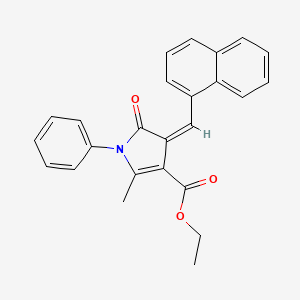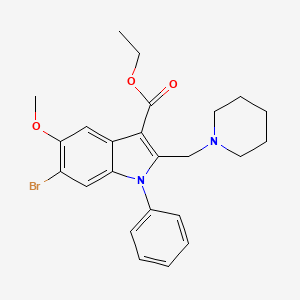![molecular formula C25H26ClN7 B11544738 N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11544738.png)
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-氯-4-甲基苯基)-N,N-二乙基-6-[(2E)-2-(萘-1-基亚甲基)肼基]-1,3,5-三嗪-2,4-二胺是一种复杂的有机化合物,属于三嗪类衍生物。该化合物以其独特的结构为特征,包括三嗪环、萘基和氯甲基苯基。
准备方法
合成路线和反应条件
N'-(3-氯-4-甲基苯基)-N,N-二乙基-6-[(2E)-2-(萘-1-基亚甲基)肼基]-1,3,5-三嗪-2,4-二胺的合成通常涉及多个步骤。一种常见的合成路线包括以下步骤:
三嗪环的形成: 这可以通过在受控条件下使氰尿酰氯与适当的胺反应来实现。
萘基的引入: 该步骤涉及在合适催化剂存在下,三嗪衍生物与萘醛缩合。
氯甲基苯基的添加: 这通常通过取代反应来完成,其中三嗪衍生物与3-氯-4-甲基苯胺反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。这通常包括使用自动化反应器、精确的温度控制和先进的纯化技术。
化学反应分析
反应类型
N'-(3-氯-4-甲基苯基)-N,N-二乙基-6-[(2E)-2-(萘-1-基亚甲基)肼基]-1,3,5-三嗪-2,4-二胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠等还原剂进行,导致形成还原的衍生物。
取代: 化合物中的氯基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或过氧化氢。
还原: 在无水溶剂中使用硼氢化钠或氢化铝锂。
取代: 在碱存在下,使用胺或硫醇等亲核试剂。
主要产品
氧化: 形成萘氧化物和三嗪氧化物。
还原: 形成萘肼和还原的三嗪衍生物。
取代: 形成具有各种官能团的取代的三嗪衍生物。
科学研究应用
N'-(3-氯-4-甲基苯基)-N,N-二乙基-6-[(2E)-2-(萘-1-基亚甲基)肼基]-1,3,5-三嗪-2,4-二胺在科学研究中有多种应用:
化学: 用作合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构和生物活性,探索其在药物开发中的潜在用途。
工业: 用于开发先进材料,并作为各种工业过程中的催化剂。
作用机制
N'-(3-氯-4-甲基苯基)-N,N-二乙基-6-[(2E)-2-(萘-1-基亚甲基)肼基]-1,3,5-三嗪-2,4-二胺的作用机制涉及它与特定分子靶点的相互作用。该化合物可以与酶或受体结合,改变其活性,并导致各种生物效应。确切的途径和靶点可能因具体的应用和所研究的生物系统而异。
相似化合物的比较
类似化合物
- N-(3-氯-4-甲基苯基)-3,4,5-三甲氧基苯甲酰胺
- 3-氯-4-甲基苯基硼酸
独特性
N'-(3-氯-4-甲基苯基)-N,N-二乙基-6-[(2E)-2-(萘-1-基亚甲基)肼基]-1,3,5-三嗪-2,4-二胺之所以独特,是因为它结合了三嗪环、萘基和氯甲基苯基。这种独特的结构赋予了其特定的化学和生物特性,这些特性在其他类似化合物中找不到,使其成为各种研究和工业应用的有价值的化合物。
属性
分子式 |
C25H26ClN7 |
|---|---|
分子量 |
460.0 g/mol |
IUPAC 名称 |
6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H26ClN7/c1-4-33(5-2)25-30-23(28-20-14-13-17(3)22(26)15-20)29-24(31-25)32-27-16-19-11-8-10-18-9-6-7-12-21(18)19/h6-16H,4-5H2,1-3H3,(H2,28,29,30,31,32)/b27-16+ |
InChI 键 |
ZMVKYRSJAABQPE-JVWAILMASA-N |
手性 SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC3=CC=CC=C32)NC4=CC(=C(C=C4)C)Cl |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC3=CC=CC=C32)NC4=CC(=C(C=C4)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)


![Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11544686.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544689.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544700.png)
![4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544703.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11544712.png)

![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544721.png)
![3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11544726.png)
![6-[(2E)-2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11544744.png)
